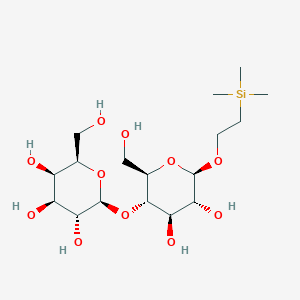
2-(Trimethylsilyl)ethyl lactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl lactoside is a compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of lactose and has a trimethylsilyl group attached to its ethyl chain. The trimethylsilyl group is an important functional group that imparts unique properties to the compound, making it useful in various scientific applications.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl lactoside is not fully understood, but it is believed to involve the interaction of the compound with enzymes that are involved in glycosylation. The trimethylsilyl group on the compound is thought to enhance its stability and make it more resistant to degradation by enzymes.
Biochemische Und Physiologische Effekte
2-(Trimethylsilyl)ethyl lactoside has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of glycosidases, which are enzymes that break down glycosides. This compound has also been shown to enhance the stability of glycosides and to improve their solubility in water.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Trimethylsilyl)ethyl lactoside in lab experiments is its stability and resistance to degradation by enzymes. This compound is also easy to synthesize and purify, making it a convenient reagent for various scientific applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(Trimethylsilyl)ethyl lactoside in scientific research. One potential application is in the development of new glycosylation methods that can be used to synthesize complex glycosides. This compound can also be used to study the role of glycosylation in various biological processes, such as protein folding and cell signaling. Additionally, the use of 2-(Trimethylsilyl)ethyl lactoside in drug development and delivery systems is an area of active research.
Synthesemethoden
The synthesis of 2-(Trimethylsilyl)ethyl lactoside involves the reaction of lactose with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired compound, which can be purified by column chromatography or other suitable methods.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl lactoside has been used in various scientific research applications, including the study of glycosylation and carbohydrate chemistry. Glycosylation is a crucial process that involves the attachment of sugar molecules to proteins and lipids, and it plays a vital role in various biological processes. This compound has been used to study the glycosylation of proteins and to develop new methods for the synthesis of glycosides.
Eigenschaften
CAS-Nummer |
115969-51-2 |
|---|---|
Produktname |
2-(Trimethylsilyl)ethyl lactoside |
Molekularformel |
C17H34O11Si |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H34O11Si/c1-29(2,3)5-4-25-16-14(24)12(22)15(9(7-19)27-16)28-17-13(23)11(21)10(20)8(6-18)26-17/h8-24H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
DMXYNFDSPMSNLS-BCKJCLKYSA-N |
Isomerische SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyme |
2-(trimethylsilyl)ethyl beta-lactoside 2-(trimethylsilyl)ethyl lactoside CH3SiEt lactoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
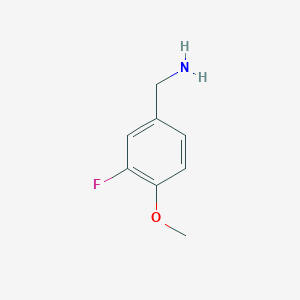
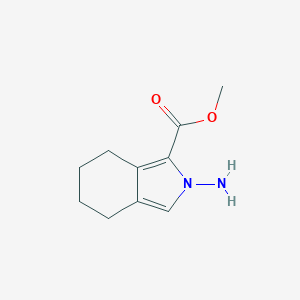
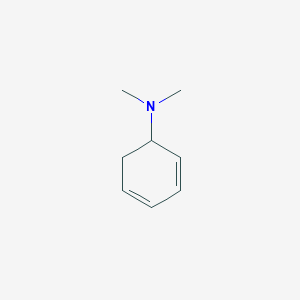
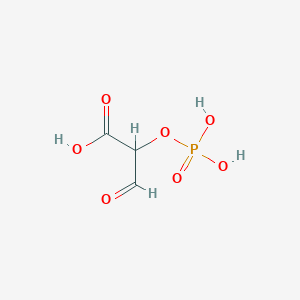



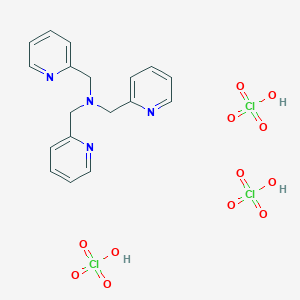
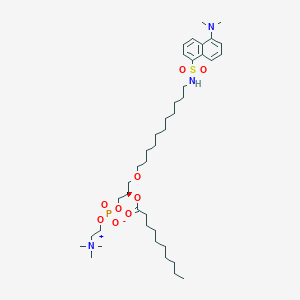
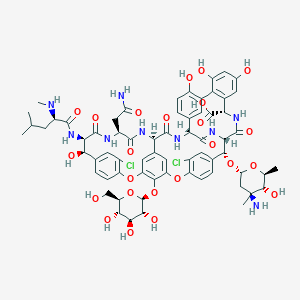

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)